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molecular formula C13H12N2O3S B8498260 1h-Pyrrolo[1,2-c]imidazole-5-carboxylic acid,hexahydro-1-oxo-2-phenyl-3-thioxo-

1h-Pyrrolo[1,2-c]imidazole-5-carboxylic acid,hexahydro-1-oxo-2-phenyl-3-thioxo-

Cat. No. B8498260
M. Wt: 276.31 g/mol
InChI Key: SOJWGOHCYMIYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948933

Procedure details

To a solution of 1.5 g. of 2-phenyl-5,6,7,7a-tetra-hydro-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-5-carboxylic acid ethyl ester in 10 ml. of methanol, 5 ml. of 1 N sodium hydroxide in 10 ml. of water is added. The mixture is allowed to stand for 3 hours at room temperaure, then methanol is evaporated in vacuo. The residual solution is extracted with diethyl ether, then acidified and concentrated to a small volume. After standing overnight, 0.7 g. of the titular product crystallizes out, m.p. 230°C. (methanol).
Name
2-phenyl-5,6,7,7a-tetra-hydro-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-5-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[N:10]2[C:11](=[S:21])[N:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:13](=[O:14])[CH:9]2[CH2:8][CH2:7]1)=[O:5])C.CO.[OH-].[Na+]>O>[C:15]1([N:12]2[C:13](=[O:14])[CH:9]3[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[N:10]3[C:11]2=[S:21])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
2-phenyl-5,6,7,7a-tetra-hydro-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-5-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCC2N1C(N(C2=O)C2=CC=CC=C2)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residual solution is extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
of the titular product crystallizes out

Outcomes

Product
Details
Reaction Time
3 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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